2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with nitrophenyl and isoindole groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include brominating agents, palladium catalysts, and base conditions to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The quinoline core can be hydrogenated to form tetrahydroquinoline derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with palladium on carbon for reductions, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve moderate temperatures and pressures to ensure efficient reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Similar in structure but may lack the nitrophenyl or isoindole groups.
Isoindole derivatives: Share the isoindole moiety but differ in the rest of the structure.
Nitrophenyl compounds: Contain the nitrophenyl group but have different core structures.
Uniqueness
The uniqueness of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C34H23N3O7 |
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Molecular Weight |
585.6 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H23N3O7/c1-19-7-14-28-26(15-19)27(34(41)44-18-31(38)22-9-8-20(2)30(16-22)37(42)43)17-29(35-28)21-10-12-23(13-11-21)36-32(39)24-5-3-4-6-25(24)33(36)40/h3-17H,18H2,1-2H3 |
InChI Key |
MFTXSSORWGHAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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